molecular formula C24H26N4O4S2 B11379812 3-(benzylsulfonyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

3-(benzylsulfonyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11379812
M. Wt: 498.6 g/mol
InChI Key: DRPUFOLWAWCWCK-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that features a benzylsulfonyl group, a thiadiazole ring, and a pyrrolidinone moiety

Preparation Methods

The synthesis of 3-(benzylsulfonyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with thiosemicarbazides under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the thiadiazole intermediate with a suitable pyrrolidinone derivative.

    Attachment of the Benzylsulfonyl Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(benzylsulfonyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted analogs.

Scientific Research Applications

3-(benzylsulfonyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of cancer and infectious diseases.

    Materials Science: Due to its unique structural features, the compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways relevant to its biological activity.

Comparison with Similar Compounds

Similar compounds to 3-(benzylsulfonyl)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide include:

    3-(benzylsulfonyl)-1,2,4-thiadiazol-5-amine: This compound shares the thiadiazole and benzylsulfonyl moieties but lacks the pyrrolidinone group.

    1-nitro-3-[(benzylsulfonyl)methyl]benzene: This compound features a benzylsulfonyl group attached to a nitrobenzene ring, differing in the core structure.

    3-benzylsulfinyl-7-diethylaminocoumarin: This compound includes a benzylsulfonyl group and a coumarin moiety, highlighting its use in different chemical contexts.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C24H26N4O4S2

Molecular Weight

498.6 g/mol

IUPAC Name

3-benzylsulfonyl-N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C24H26N4O4S2/c1-16-10-17(2)12-20(11-16)28-14-19(13-22(28)30)23-26-27-24(33-23)25-21(29)8-9-34(31,32)15-18-6-4-3-5-7-18/h3-7,10-12,19H,8-9,13-15H2,1-2H3,(H,25,27,29)

InChI Key

DRPUFOLWAWCWCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4)C

Origin of Product

United States

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